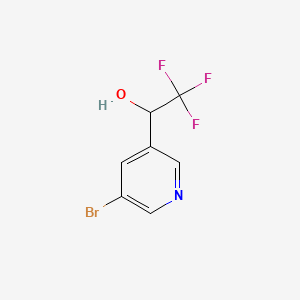

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Vue d'ensemble

Description

The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring with a bromine atom at the 5-position and a 2,2,2-trifluoroethanol group attached at the 1-position .Chemical Reactions Analysis

Bromopyridine derivatives are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction .Applications De Recherche Scientifique

Chemoenzymatic Synthesis Applications

The compound has been involved in chemoenzymatic synthesis studies, particularly in the development of methodologies for producing enantiomerically pure alcohols. For example, the synthesis of precursors for Odanacatib, a Cathepsin K inhibitor, utilized a sequence involving Suzuki-Miyaura Cross-Coupling and bioreduction using stereocomplementary alcohol dehydrogenases (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Formation of Pyridylcarbene Intermediates

Research on pyridine derivatives has demonstrated their utility in forming pyridylcarbene intermediates through thermal decomposition, offering insights into novel synthetic pathways for various bromo-substituted compounds (Abarca, Ballesteros, & Blanco, 2006).

Antifungal and Antibacterial Activity

Compounds synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Unusual Grignard Reactions

The compound has been used in exploring unusual Grignard reactions, offering a method for synthesizing fluorine compounds, which is crucial for pharmaceuticals and agrochemicals development (Takagi et al., 1992).

Synthesis of Fluorine Compounds

The role of similar structures in synthesizing fluorine compounds, particularly through the manipulation of halothane with ketones, underscores their importance in creating compounds with potential applications in medicinal chemistry and material science (Takagi et al., 1992; Dmowski & Ignatowska, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHFOKNQVWFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735792 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-60-5 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)